molecular formula C8H7BrClN3S B13290472 1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13290472
M. Wt: 292.58 g/mol
InChI Key: HQFPJOQPZJIVJW-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a bromothiophene moiety, a chloropyrazole ring, and an amine group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene to obtain 4-bromothiophene, followed by a Friedel-Crafts acylation to introduce the methyl group. The resulting intermediate is then subjected to a series of reactions, including chlorination and amination, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene and chloropyrazole moieties can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to its combination of bromothiophene and chloropyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H7BrClN3S

Molecular Weight

292.58 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3S/c9-5-1-6(14-4-5)2-13-3-7(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12)

InChI Key

HQFPJOQPZJIVJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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